molecular formula C6H9NO2 B14783193 Exo-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid

Exo-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid

Cat. No.: B14783193
M. Wt: 127.14 g/mol
InChI Key: LLGCBCPKHMYQSX-BBZZFXJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Exo-3-aminobicyclo[210]pentane-1-carboxylic acid is a bicyclic amino acid with the molecular formula C6H9NO2 This compound is characterized by its unique bicyclo[210]pentane structure, which imparts distinct chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of exo-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid typically involves the following steps:

    Cyclization Reaction: The initial step involves the formation of the bicyclic structure through a cyclization reaction. This can be achieved using a suitable precursor and a cyclizing agent under controlled conditions.

    Amination: The introduction of the amino group is carried out through an amination reaction. This step requires the use of an amine source and appropriate catalysts to ensure the selective formation of the exo-3-amino group.

    Carboxylation: The final step involves the introduction of the carboxylic acid group. This can be achieved through carboxylation reactions using carbon dioxide or other carboxylating agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Exo-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Exo-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs targeting specific biological pathways.

    Industry: It is used in the production of advanced materials, including polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of exo-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. Additionally, it may interact with receptors and other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Exo-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid can be compared with other similar compounds, such as:

    3-aminobicyclo[1.1.1]pentane-1-carboxylic acid: This compound has a different bicyclic structure and exhibits distinct chemical properties.

    Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: Another bicyclic compound with two carboxylic acid groups, used in different applications.

    3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid: A compound with a pyrazinyl group, showcasing different reactivity and applications.

The uniqueness of exo-3-aminobicyclo[21

Properties

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

(1R)-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid

InChI

InChI=1S/C6H9NO2/c7-4-2-6(5(8)9)1-3(4)6/h3-4H,1-2,7H2,(H,8,9)/t3?,4?,6-/m1/s1

InChI Key

LLGCBCPKHMYQSX-BBZZFXJRSA-N

Isomeric SMILES

C1C2[C@@]1(CC2N)C(=O)O

Canonical SMILES

C1C2C1(CC2N)C(=O)O

Origin of Product

United States

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